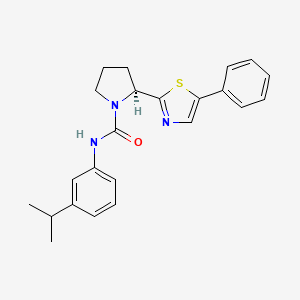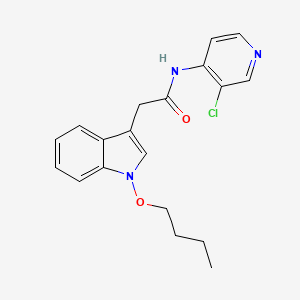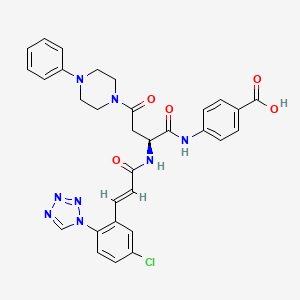![molecular formula C21H18Cl2N8O4S2 B12405512 4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12405512.png)
4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides and triazines This compound is characterized by its unique structure, which includes dichloroanilino and sulfamoylanilino groups attached to a triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes the following steps:
Preparation of 3,4-dichloroaniline: This is achieved by chlorination of aniline using chlorine gas in the presence of a catalyst.
Formation of 4-sulfamoylaniline:
Synthesis of 1,3,5-triazine ring: The triazine ring is formed by the cyclization of cyanuric chloride with appropriate amines.
Coupling reactions:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes:
Batch or continuous flow reactors: These are used to ensure consistent product quality and yield.
Purification steps: These include crystallization, filtration, and drying to obtain the pure compound.
Quality control: Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to verify the purity and identity of the compound.
化学反应分析
Types of Reactions
4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
科学研究应用
4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of 4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazine ring and sulfonamide groups play a crucial role in this interaction, as they can form hydrogen bonds and other interactions with the target molecules. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
- 4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzoate
- 4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzoic acid
- 4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzamide
Uniqueness
The uniqueness of 4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C21H18Cl2N8O4S2 |
|---|---|
分子量 |
581.5 g/mol |
IUPAC 名称 |
4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C21H18Cl2N8O4S2/c22-17-10-5-14(11-18(17)23)28-21-30-19(26-12-1-6-15(7-2-12)36(24,32)33)29-20(31-21)27-13-3-8-16(9-4-13)37(25,34)35/h1-11H,(H2,24,32,33)(H2,25,34,35)(H3,26,27,28,29,30,31) |
InChI 键 |
VIGGRACLECKMDI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)Cl)Cl)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


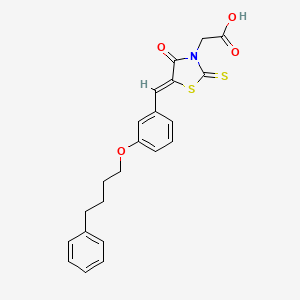
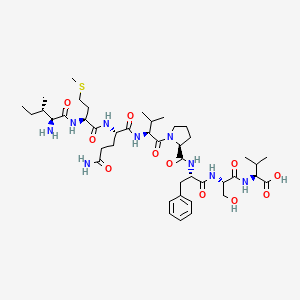

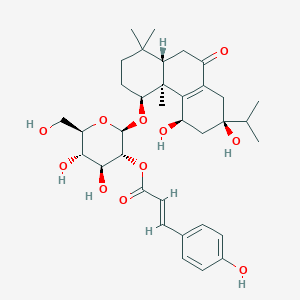


![4-Amino-5-cyano-1-(|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12405478.png)
